(R)-Icmt-IN-3
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Overview
Description
®-Icmt-IN-3 is a chiral compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Icmt-IN-3 typically involves several steps, including the use of chiral catalysts to ensure the correct stereochemistry. Common synthetic routes may involve the use of starting materials such as aldehydes or ketones, which undergo a series of reactions including reduction, oxidation, and substitution to form the desired compound. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of ®-Icmt-IN-3 may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in large quantities while maintaining high quality.
Chemical Reactions Analysis
Types of Reactions
®-Icmt-IN-3 can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to alcohols or amines using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-Icmt-IN-3 is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds.
Biology
In biological research, ®-Icmt-IN-3 is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions due to its specific binding properties.
Medicine
In medicine, ®-Icmt-IN-3 has potential therapeutic applications. It may be used in the development of drugs targeting specific molecular pathways, particularly those involving chiral interactions.
Industry
In the industrial sector, ®-Icmt-IN-3 is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of ®-Icmt-IN-3 involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ®-Icmt-IN-3 include other chiral molecules with similar stereochemistry. Examples include:
- (S)-Icmt-IN-3
- ®-Icmt-IN-2
- ®-Icmt-IN-4
Uniqueness
What sets ®-Icmt-IN-3 apart from these similar compounds is its specific stereochemistry and the resulting unique interactions with molecular targets. This makes it particularly valuable for applications requiring high enantiomeric purity and specific binding properties.
Properties
Molecular Formula |
C22H29NO2 |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-[2-[(4R)-2,2-dimethyl-4-phenyloxan-4-yl]ethyl]-4-methoxyaniline |
InChI |
InChI=1S/C22H29NO2/c1-21(2)17-22(14-16-25-21,18-7-5-4-6-8-18)13-15-23-19-9-11-20(24-3)12-10-19/h4-12,23H,13-17H2,1-3H3/t22-/m1/s1 |
InChI Key |
DAIMPQROONYPRP-JOCHJYFZSA-N |
Isomeric SMILES |
CC1(C[C@](CCO1)(CCNC2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
Origin of Product |
United States |
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